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molecular formula C8H8BrFO2 B1177036 4-Bromo-2-fluoro-1-methoxymethoxy-benzene CAS No. 143610-62-2

4-Bromo-2-fluoro-1-methoxymethoxy-benzene

Cat. No. B1177036
M. Wt: 235.05 g/mol
InChI Key:
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Patent
US05545747

Procedure details

A reaction vessel was charged with 111 g of 2-fluoro-4-bromophenol and 700 ml of DMF, and 20 g of 70% sodium hydride was added with stirring at room temperature. The mixture was stirred at room temperature for 1 hour and 56 g of methoxymethyl chloride was then added dropwise. The mixture was stirred at room temperature for 3 hours. The reaction liquid was poured into dilute hydrochloric acid and the organic layer was extracted with benzene. The benzene layer was washed with water and dried over Glauber's salt. The benzene was distilled off and the residue was distilled under reduced pressure to obtain 110 g (yield 88%) of 3-fluoro-4-methoxymethoxybromobenzene.
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[CH:4][C:3]=1[OH:9].[H-].[Na+].[CH3:12][O:13][CH2:14]Cl.Cl>CN(C=O)C>[F:1][C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[CH:4][C:3]=1[O:9][CH2:12][O:13][CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
111 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)Br)O
Name
Quantity
20 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
700 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
56 g
Type
reactant
Smiles
COCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction liquid
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted with benzene
WASH
Type
WASH
Details
The benzene layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Glauber's salt
DISTILLATION
Type
DISTILLATION
Details
The benzene was distilled off
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1OCOC)Br
Measurements
Type Value Analysis
AMOUNT: MASS 110 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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